molecular formula C17H24N2O4 B12484252 Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate

Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12484252
M. Wt: 320.4 g/mol
InChI Key: MMFLPYKWNNJBRV-UHFFFAOYSA-N
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Description

Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate is an organic compound that features a benzoate ester functional group, a morpholine ring, and a butanoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate typically involves a multi-step process:

    Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the butanoylamino group: This step involves the reaction of the benzoate ester with butanoyl chloride in the presence of a base such as pyridine to form the butanoylamino derivative.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the butanoylamino derivative reacts with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and butanoylamino group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:

    Ethyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate: Similar structure but with an acetyl group instead of a butanoyl group.

    Ethyl 5-(butanoylamino)-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 5-(butanoylamino)-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C17H24N2O4/c1-3-5-16(20)18-13-6-7-15(19-8-10-22-11-9-19)14(12-13)17(21)23-4-2/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20)

InChI Key

MMFLPYKWNNJBRV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCC

Origin of Product

United States

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